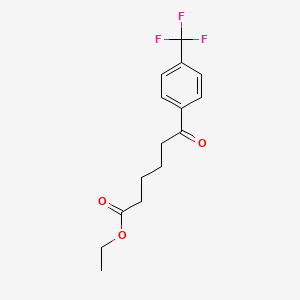

Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of fluorinated ketones can be complex due to the reactivity of fluorine atoms. Paper describes a method for synthesizing distally fluorinated ketones using cyclopropanol intermediates, which could potentially be adapted for the synthesis of Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone. Paper discusses the synthesis of trifluoromethylated compounds from divinyl ketones, which could be relevant if the target compound were to be synthesized from a vinyl precursor.

Molecular Structure Analysis

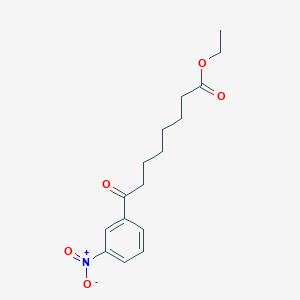

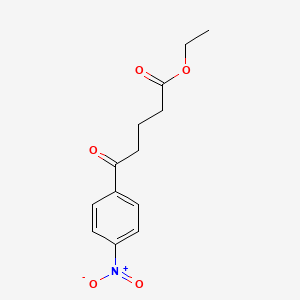

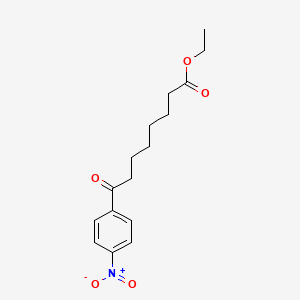

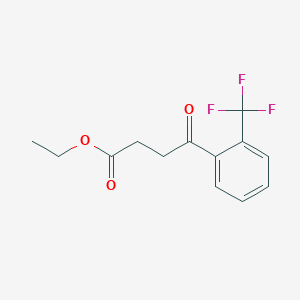

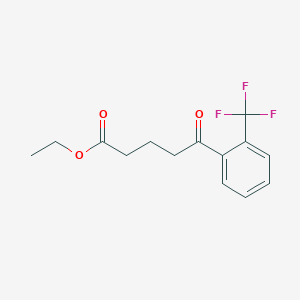

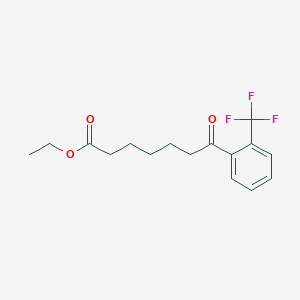

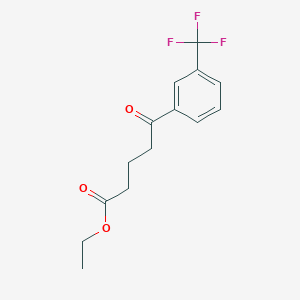

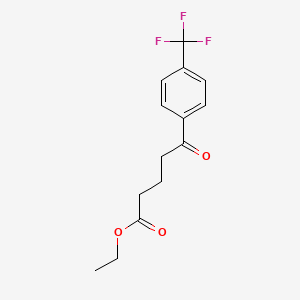

The molecular structure of this compound would include a cyclopentane ring, a ketone functional group, and a trifluorophenyl ring. The presence of the trifluorophenyl group could influence the electronic properties of the ketone, as fluorine atoms are highly electronegative. This could affect the reactivity and stability of the molecule.

Chemical Reactions Analysis

Fluorinated ketones, such as the one , may undergo various chemical reactions. The presence of the ketone group allows for reactions like nucleophilic addition or condensation. The fluorine atoms could also participate in reactions, such as nucleophilic aromatic substitution, depending on the reaction conditions. Paper describes reactions involving cyclopropyl-substituted alkenes and acyl fluorides, which could be relevant if the target compound were to undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluorophenyl group. The compound would likely have a relatively high boiling point due to the presence of the aromatic ring and the ketone group. The fluorine atoms would contribute to the compound's polarity and could affect its solubility in organic solvents. The ketone group could also engage in hydrogen bonding, which would influence the compound's physical properties.

Scientific Research Applications

1. Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols

Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone can be used in the synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols. This process involves the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, leading to the formation of these compounds (Uchiyama et al., 1998).

2. Solvent/Catalyst System for Acetalization Reactions

It has been used as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes. This involves acetalization of aliphatic and aromatic aldehydes or ketones, employing ammonium salts as environmentally friendly acidic catalysts (Azzena et al., 2015).

3. Acylation of Cyclopropyl-Substituted Alkenes

This compound is involved in the acylation of cyclopropyl-substituted alkenes. The reaction with complexes formed by boron trifluoride and 3-(ethylthio)propionyl fluoride and 2-(ethylthio)acetyl fluoride gives ketones containing an ethylthio group (Lebedev et al., 2001).

4. Synthetic Route to 4H-Cyclopenta[b:d]Dithiophenes

It is used in an efficient synthetic route to symmetrically and asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes. This method enables access to a broad collection of functionalized bridged bithiophenes (Van Mierloo et al., 2010).

5. Reductive Cleavage of Arylcyclopropyl Ketones

This compound undergoes reductive cleavage to form 4-arylbutyrophenones, a process that involves heating with zinc in ethanol (Murphy & Wattanasin, 1986).

6. Asymmetric Synthesis Applications

It plays a role in the asymmetric synthesis of medicinally important compounds, such as (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid. This is achieved through reaction tuning with cyclopentyl organometallic reagents (Roy et al., 2009).

7. Industrial Use of Ketones

Ketones, including cyclopentyl derivatives, are used industrially due to their ease of production, excellent solvent properties, and desirable physical properties. They find applications as solvents, extractants, chemical intermediates, and in flavor and fragrance ingredients (O’Donoghue, 2008).

8. Novel Synthesis of Substituted Cyclopropane Acetic Acid Esters

This compound is involved in the synthesis of cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones (Nongkhlaw et al., 2005).

9. Catalytic Activity in Hydroboration Reactions

The catalytic activity of related trifluorophenyl compounds has been explored in hydroboration reactions of unsaturated substrates (Carden et al., 2019).

Safety and Hazards

properties

IUPAC Name |

1-cyclopentyl-3-(3,4,5-trifluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O/c15-11-7-9(8-12(16)14(11)17)5-6-13(18)10-3-1-2-4-10/h7-8,10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYPCNRZYPDOCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645041 |

Source

|

| Record name | 1-Cyclopentyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898778-75-1 |

Source

|

| Record name | 1-Cyclopentyl-3-(3,4,5-trifluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.